

In-Depth Technical Guide: The Cellular Effects of ML150 (ML162) Treatment

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Disclaimer: Initial research indicates that the compound of interest for inducing ferroptosis is widely documented as ML162. It is presumed that "**ML150**" is a typographical error. This guide will focus on the cellular effects of ML162.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ML162 is a potent small molecule that induces a form of regulated cell death known as ferroptosis.[1] Initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent studies have compellingly redefined its primary molecular target as Thioredoxin Reductase 1 (TXNRD1).[2][3] This shift in understanding the mechanism of action is critical for the accurate interpretation of experimental results and for the strategic development of novel cancer therapeutics. This document provides a comprehensive technical overview of the cellular effects of ML162, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Inhibition of TXNRD1 to Induce Ferroptosis

The central cellular effect of ML162 treatment is the induction of ferroptosis, an iron-dependent form of cell death driven by the accumulation of lipid peroxides.[3] Contrary to earlier beliefs, ML162 does not directly inhibit GPX4, the key enzyme that neutralizes lipid peroxides.[2][4]







Instead, ML162 functions as an efficient inhibitor of TXNRD1, a critical selenoprotein enzyme in the thioredoxin system responsible for maintaining cellular redox homeostasis.[2][3]

Inhibition of TXNRD1 by ML162 disrupts the cell's antioxidant capacity, leading to an increase in reactive oxygen species (ROS), subsequent lipid peroxidation, and ultimately, ferroptotic cell death. This revised mechanism repositions the thioredoxin system as a central player in ML162-mediated ferroptosis.

Signaling Pathway of ML162-Induced Ferroptosis



ML162 Inhibits TXNRD1 Reduces Thioredoxin (Reduced) Reduces Increased Thioredoxin (Oxidized) Reactive Oxygen Species Causes Lipid Peroxidation Leads to Ferroptosis

ML162-Induced Ferroptosis Pathway

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Caption: ML162 inhibits TXNRD1, leading to ferroptosis.

Quantitative Data Presentation



The following tables summarize key quantitative findings from studies on ML162 and the closely related compound, RSL3.

Table 1: Thermal Shift Analysis of ML162 with Target

Proteins

Compound (100 µM)	Protein	Tm (°C)	ΔTm (°C)	Conclusion	Reference
DMSO	GPX4	51.7	-	No binding	[4]
ML162	GPX4	51.7	0	No direct binding	[4]
DMSO	TXNRD1	71.3	-	Baseline	[4]
ML162	TXNRD1	73.6	+2.3	Direct binding and stabilization	[4]

Table 2: Cellular Viability and IC50 Values

Compound	Cell Line	Cancer Type	IC50	Notes	Reference
RSL3	A549	Lung Cancer	~5 μM	-	[4]
RSL3	H1975	Lung Cancer	150 nM	More susceptible cell line	[4]
ML162	A2058	Melanoma	Dose- dependent killing (1-16 μΜ)	Cell death reversed by Ferrostatin-1	[5]
ML162	A375	Melanoma	Dose- dependent killing (1-16 μΜ)	Cell death not reversed by apoptosis or necrosis inhibitors	[5]



Table 3: Cellular TXNRD1 Activity Inhibition

Compoun d	Cell Line	Concentr ation	Incubatio n Time	Method	Result	Referenc e
ML162	A549	≥ 0.5 µM	4-24 hours	RX1 activity probe	Significant, dose- dependent inhibition	[1][5]
ML162	A549	≥ 1 µM	4 hours	RX1 activity probe	Sufficient for significant inhibition	[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ML162's cellular effects.

Cell Viability Assay to Confirm Ferroptosis

Objective: To determine the cytotoxic effect of ML162 and confirm that cell death occurs via ferroptosis.

Materials:

- Human cancer cell lines (e.g., A549, A2058, A375)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- ML162 (stock solution in DMSO)
- Ferrostatin-1 (Fer-1), a ferroptosis inhibitor
- z-VAD-fmk, a pan-caspase (apoptosis) inhibitor
- · Necrosulfonamide, a necroptosis inhibitor



- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
- Inhibitor Pre-treatment: For inhibitor rescue experiments, pre-treat cells with Ferrostatin-1 (10 μM), z-VAD-fmk (10 μM), or necrosulfonamide (0.5 μM) for 24 hours.[5]
- ML162 Treatment: Add ML162 at various concentrations (e.g., a serial dilution from 0.1 μM to 20 μM) to the designated wells. Include a DMSO-only control.
- Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
- Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's protocol.
- Signal Reading: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
- Data Analysis: Normalize the readings to the DMSO control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Cellular TXNRD1 Activity Assay

Objective: To measure the direct inhibition of TXNRD1 activity in live cells upon ML162 treatment.

Materials:

A549 human lung cancer cells



- Complete cell culture medium
- ML162
- RX1 activity probe (a specific probe for cellular TXNRD1 activity)
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope or a fluorescent plate reader

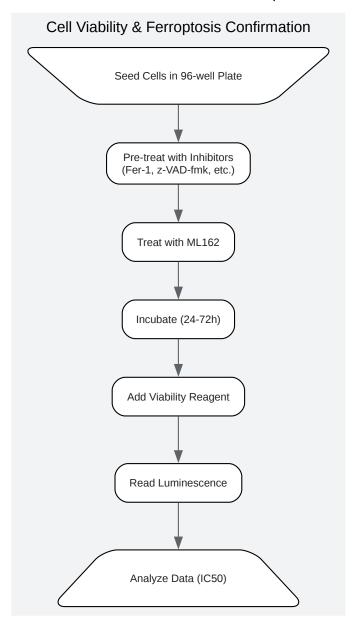
Procedure:

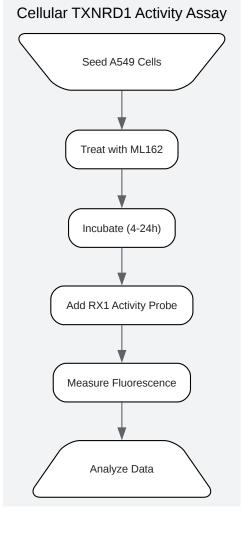
- Cell Seeding: Seed 20,000 A549 cells per well in a suitable plate for fluorescence measurement.[2]
- ML162 Treatment: Treat the cells with a range of ML162 concentrations (e.g., 0.1 μ M to 15 μ M) for various durations (e.g., 4, 12, and 24 hours).[5]
- Probe Incubation: At the end of the treatment period, wash the cells once with PBS and then incubate with the RX1 activity probe following the manufacturer's specifications.
- Fluorescence Measurement: After incubation with the probe, measure the fluorescence intensity using a microscope or a plate reader with the appropriate excitation and emission wavelengths.
- Data Analysis: A reduction in the fluorescent signal in ML162-treated cells compared to the DMSO control indicates inhibition of TXNRD1 activity. Normalize the signal to cell viability if significant cell death has occurred at the time of measurement.

Experimental Workflow Visualization



General Experimental Workflow





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